Home > Products > Screening Compounds P35787 > 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide - 312915-93-8

4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Catalog Number: EVT-3880370
CAS Number: 312915-93-8
Molecular Formula: C18H15BrN4O3S
Molecular Weight: 447.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Compound Description: This compound is a Schiff base derived from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine). [] It exists in both enolic (OH—C=C—C=N) and zwitterionic (O−—C=C—C=NH+) forms in the crystal, linked by a strong intramolecular N⋯H⋯O hydrogen bond. []

    4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

    Compound Description: Nilotinib is a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , ] It exhibits increased bioavailability and suppresses the food effect associated with certain compositions of nilotinib. [, ]

    Relevance: While structurally distinct from 4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Nilotinib is mentioned in the context of treating conditions also potentially targeted by pyrimidinylaminosulfonyl benzamide derivatives. [] This suggests a potential overlap in their biological activities and therapeutic applications, making Nilotinib a relevant compound for comparison.

    4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

    Compound Description: This compound is a pyrimidinylaminobenzamide derivative investigated for its potential in treating disorders mediated by α-carbonic anhydrase isoforms. [, ] These disorders include intraocular hypertension (glaucoma), epilepsy, Lennox-Gastaut syndrome, altitude sickness, headaches, neurological disorders, and obesity. [, ]

      N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

      Compound Description: This class of compounds is synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] They have been studied for potential activities as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

      N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

      Compound Description: These compounds are synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. [] They exhibit bactericidal and fungicidal activity, with specific compounds demonstrating minimum inhibitory concentrations against Mycobacterium luteum and Aspergillus niger. []

      2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

      Compound Description: M30 is a key metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is formed through nitro reduction of venetoclax, likely by gut bacteria. [] M30 is a significant component found in feces after venetoclax administration. []

      4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

      Compound Description: M27 is a major human metabolite of venetoclax, formed primarily by cytochrome P450 isoform 3A4 (CYP3A4). [] It arises from oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring of venetoclax. [] M27 is considered a disproportionate human metabolite but is not expected to have clinically relevant pharmacological activities. []

      5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f)

      Compound Description: 5f is a pyrimidine derivative containing an amide moiety. [] It exhibits strong antifungal activity, particularly against Phomopsis sp., with a 100% inhibition rate compared to the standard antifungal Pyrimethanil at 85.1%. []

        5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

        Compound Description: 5o is a pyrimidine derivative containing an amide moiety, structurally similar to 5f. [] It displays excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, surpassing the efficacy of the standard antifungal Pyrimethanil (32.1 μg/ml). []

          N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene-sulfonamide

          Compound Description: This compound is a tetrahydropyridine derivative that demonstrated potent cytotoxicity against MCF-7 (estrogen receptor positive breast cancer cells), MDA-MB-231 (estrogen receptor negative breast cancer cells), and Ishikawa cells. []

          p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

          Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, synthesized as part of a series of indole derivatives studied for their hydrogen-bonding patterns and potential biological activities. []

          p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

          Compound Description: This compound is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, synthesized alongside the p-methyl derivative, for the study of their structures and hydrogen-bonding patterns. []

          N-{3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

          Compound Description: This class of compounds, featuring a tetrahydropyridine ring with various substituents, was synthesized and investigated for anticancer activity. []

          4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

          Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. [] Studies in pancreatic cancer cell lines showed that combining Navitoclax with a CDK5 inhibitor that reduces Mcl-1 levels resulted in synergistic inhibition of cell growth and induction of apoptosis. []

          Relevance: While structurally distinct from 4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Navitoclax is highlighted for its synergistic effect with CDK5 inhibitors in inducing apoptosis. This connection is relevant as CDK5 inhibitors have been shown to indirectly affect Mcl-1 function, a protein involved in the apoptotic pathway. [] Considering the potential role of the target compound in modulating biological pathways, this interaction with apoptosis-related mechanisms is noteworthy.

          Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate

          Compound Description: This class of compounds, combining 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, was synthesized and evaluated for antiulcer activity. [] Compounds with methoxy and nitro substituents showed particularly enhanced activity, comparable to the standard drug ranitidine. []

          4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide (10)

          Compound Description: Compound 10 is a key intermediate in the synthesis of Nilotinib. [] It is obtained by condensing a protected pyrimidinyl aminobenzoate derivative with a trifluoromethyl-substituted imidazolylphenylamine. []

          Dicyanocobinamide (CN2-Cbi)

          Compound Description: Dicyanocobinamide is a naturally occurring intermediate in the synthesis of vitamin B12. [] It acts as a sGC coactivator, targeting the catalytic domain of soluble guanylyl cyclase (sGC) and synergistically enhancing its activation by NO-independent regulators like BAY41-2272, cinaciguat, and ataciguat. [] CN2-Cbi increases intracellular cGMP levels and exhibits vasorelaxing activity. []

          Relevance: Although structurally unrelated to 4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Dicyanocobinamide is mentioned in the context of soluble guanylyl cyclase (sGC) activation and its potential therapeutic application in augmenting the effects of other sGC-targeting drugs. [] This connection is noteworthy as sGC is a crucial enzyme involved in various physiological processes, including vasodilation, and modulation of its activity could have therapeutic implications.

          N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide (AC-55541)

          Compound Description: AC-55541 is a small-molecule agonist of protease-activated receptor 2 (PAR2). [, ] It activates PAR2 signaling in cellular proliferation, phosphatidylinositol hydrolysis, and Ca2+ mobilization assays. [] It induces thermal hyperalgesia and edema in rats, effects that are blocked by tachykinin 1 (neurokinin 1) receptor antagonist or a transient receptor potential vanilloid (TRPV) 1 antagonist. []

          2-oxo-4-phenylpyrrolidine-3-carboxylic acid [1-(3-bromo-phenyl)-(E/Z)-ethylidene]-hydrazide (AC-264613)

          Compound Description: AC-264613, similar to AC-55541, is a small-molecule agonist of protease-activated receptor 2 (PAR2). [, ] It activates PAR2 signaling and induces thermal hyperalgesia and edema in rats. []

          3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

          Compound Description: Chlorantraniliprole is an insecticide that undergoes pyrolysis in tobacco. [] Its major degradation products include 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (1), (14)CO(2), 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (2), and 2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (3). []

          Overview

          4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is C18H15BrN4O3SC_{18}H_{15}BrN_{4}O_{3}S, and it is classified as a sulfonamide derivative, which typically exhibits biological activity, particularly in antimicrobial applications.

          Source

          This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its chemical properties and synthesis methods .

          Classification

          4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide falls under the category of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group. These compounds are often used in pharmaceuticals due to their ability to inhibit bacterial growth and other biological activities.

          Synthesis Analysis

          The synthesis of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves several steps:

          1. Formation of the Sulfonamide Group: The sulfonamide moiety is formed by reacting a suitable amine with a sulfonyl chloride. This reaction generally occurs under basic conditions to facilitate the nucleophilic attack by the amine.
          2. Bromination: The compound undergoes bromination, where bromine or a brominating agent such as N-bromosuccinimide is used to introduce the bromine atom at the para position of the benzene ring.
          3. Coupling Reaction: The final step involves coupling the brominated intermediate with the sulfonamide derivative. This can be achieved through palladium-catalyzed cross-coupling reactions, which are commonly employed in organic synthesis to form carbon-carbon bonds.

          These methods can be adapted for large-scale production, often utilizing continuous flow reactors to enhance efficiency and yield .

          Molecular Structure Analysis

          The molecular structure of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can be described as follows:

          • Molecular Formula: C18H15BrN4O3SC_{18}H_{15}BrN_{4}O_{3}S
          • Molecular Weight: Approximately 447.306 g/mol
          • Structural Features:
            • A bromine atom attached to a benzene ring.
            • A sulfonamide group connected to a phenyl ring.
            • A pyrimidine moiety that contributes to its biological activity.

          The InChI representation of this compound is as follows:

          InChI=InChI 1S C18H15BrN4O3S c1 10 8 9 18 19 10 21 26 23 24 12 4 2 11 3 5 12 20 15 22 13 6 7 14 17 25 13 h2 9H 1H3 H 20 22 H 18 19 21 \text{InChI}=\text{InChI 1S C18H15BrN4O3S c1 10 8 9 18 19 10 21 26 23 24 12 4 2 11 3 5 12 20 15 22 13 6 7 14 17 25 13 h2 9H 1H3 H 20 22 H 18 19 21 }

          This structure highlights its complexity and potential for interaction with biological targets .

          Chemical Reactions Analysis

          4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can participate in various chemical reactions:

          1. Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as through Suzuki coupling reactions facilitated by palladium catalysts.
          2. Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at different functional groups using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
          3. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding corresponding carboxylic acids and amines .
          Mechanism of Action

          The mechanism of action of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide primarily involves its interaction with specific enzymes or proteins within microbial cells. The sulfonamide group mimics natural substrates, allowing it to inhibit the activity of dihydropteroate synthase—a key enzyme in bacterial folate synthesis—thereby disrupting essential metabolic pathways. This inhibition leads to antimicrobial effects against susceptible bacteria .

          Physical and Chemical Properties Analysis

          The physical and chemical properties of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide are summarized below:

          PropertyValue
          Molecular Weight447.306 g/mol
          LogP4.827
          Polar Surface Area109.43 Ų
          SolubilitySoluble in organic solvents
          Melting PointNot available
          Boiling PointNot available

          These properties indicate that the compound is likely to exhibit moderate lipophilicity, influencing its bioavailability and interaction with biological membranes .

          Applications

          The applications of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide are diverse:

          1. Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
          2. Organic Synthesis: This compound serves as a valuable building block for synthesizing more complex molecules in pharmaceutical development.
          3. Biological Research: It plays a role in studies focusing on enzyme inhibition mechanisms and interactions with biological targets, contributing to our understanding of sulfonamide-containing compounds .

          Properties

          CAS Number

          312915-93-8

          Product Name

          4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

          IUPAC Name

          4-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

          Molecular Formula

          C18H15BrN4O3S

          Molecular Weight

          447.3 g/mol

          InChI

          InChI=1S/C18H15BrN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)16-8-6-15(7-9-16)22-17(24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,22,24)(H,20,21,23)

          InChI Key

          NMELBURUEITPOF-UHFFFAOYSA-N

          SMILES

          CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

          Canonical SMILES

          CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.